N2,N2-Dimethylguanosine (m2,2G) is a modified nucleoside found primarily in transfer RNA (tRNA) molecules across various organisms, including bacteria, eukaryotes, and archaea. [, ] It plays a crucial role in tRNA structure and stability, thereby influencing protein translation. [, , ] The dimethylation of guanosine at the N2 position eliminates its ability to donate hydrogen bonds, leading to altered base-pairing properties, particularly with cytosine. []
Further research is necessary to validate the use of N2,N2-Dimethylguanosine as a reliable biomarker for various diseases, particularly cancer. [, , , , , ] Establishing standardized measurement techniques and determining specific cutoff values for different diseases are crucial steps. [, , , ] Investigating the correlation between N2,N2-Dimethylguanosine levels and therapeutic responses could enhance its prognostic value and facilitate personalized treatment strategies.
While the role of N2,N2-Dimethylguanosine in tRNA stability is established, [, ] further investigation is needed to unravel its specific contributions to mRNA translation. [, , ] Determining its influence on codon-anticodon interactions, ribosome binding, and translation initiation and elongation could reveal its nuanced role in regulating protein synthesis. [, , ]
Understanding the molecular mechanisms underlying tRNA modification enzymes, particularly those responsible for N2,N2-Dimethylguanosine formation, can pave the way for developing targeted therapies. [, , , , , , , , ] Targeting these enzymes in diseases characterized by dysregulated tRNA modifications, such as cancer, could offer novel therapeutic avenues for modulating protein synthesis and influencing cellular behavior. []
Beyond its role in tRNA, exploring the potential involvement of N2,N2-Dimethylguanosine in other cellular processes is warranted. [, ] Determining its presence and function in other RNA species, like mRNA, could uncover new regulatory mechanisms and broaden our understanding of its significance in cellular biology.
N,N-Dimethylguanosine is a modified nucleoside derived from guanosine, characterized by the addition of two methyl groups at the nitrogen-2 position of the guanine base. This compound plays a significant role in various biological processes, particularly in the structure and function of ribonucleic acids (RNA). It is commonly found in transfer RNA and ribosomal RNA, where it influences base-pairing properties and RNA stability.
N,N-Dimethylguanosine is synthesized naturally in organisms through methylation processes involving specific methyltransferases that utilize S-adenosyl-L-methionine as a methyl donor. Additionally, it can be synthesized chemically in laboratory settings for research purposes.
N,N-Dimethylguanosine falls under the category of nucleoside analogs and modifications. It is classified as a purine nucleoside due to its structural components, which include a guanine base linked to a ribose sugar.
The synthesis of N,N-Dimethylguanosine can be achieved through several methods, including:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. High-performance liquid chromatography is commonly employed for purification and analysis of the synthesized compound.
N,N-Dimethylguanosine consists of a guanine base attached to a ribose sugar. The molecular formula is , with a molecular weight of approximately 311.30 g/mol. The two methyl groups are located on the nitrogen-2 position of the guanine ring.
N,N-Dimethylguanosine participates in various chemical reactions that are crucial for its biological functions:
The reactions involving N,N-Dimethylguanosine often require specific enzymes or conditions that allow for selective modifications without affecting other nucleosides present in RNA.
The mechanism by which N,N-Dimethylguanosine functions within RNA involves its influence on base-pairing and structural stability:
Experimental studies have demonstrated that N,N-Dimethylguanosine increases melting temperatures of RNA duplexes compared to unmodified guanosine, indicating enhanced stability under physiological conditions .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to characterize these properties further.
N,N-Dimethylguanosine has several scientific uses:
N,N-Dimethylguanosine (systematic name: N²,N²-dimethylguanosine), is a modified purine nucleoside characterized by dimethylation of the exocyclic amino group at the C2 position of the guanine base. Its molecular formula is C₁₂H₁₇N₅O₅, with an average molecular weight of 311.2939 g/mol and a monoisotopic mass of 311.122968679 Da [2] [4]. The compound features a β-D-ribofuranosyl moiety linked to the N9 position of the dimethylated guanine base via a glycosidic bond. This configuration is confirmed by the InChIKey RSPURTUNRHNVGF-IOSLPCCCSA-N, which specifies the stereochemistry as 2R,3R,4S,5R for the ribose ring [2] [7]. The dimethylation occurs exclusively at the N² position (not N¹ or N⁷), distinguishing it from other methylated guanosine isomers. No naturally occurring isomeric forms altering the glycosidic linkage (e.g., α-anomers or N7-methyl isomers) have been reported for this compound in the literature surveyed.
Table 1: Fundamental Structural Identifiers of N,N-Dimethylguanosine
Property | Value | Source |
---|---|---|
CAS Registry Number | 2140-67-2 | [1] [4] |
Systematic Name | 9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-3H-purin-6-one | [2] |
Molecular Formula | C₁₂H₁₇N₅O₅ | [2] [4] |
Molecular Weight | 311.2939 g/mol | [2] |
SMILES Notation | CN(C)C1=NC(=O)C2=C(N1)N(C=N2)[C@@H]1OC@HC@@H[C@H]1O | [2] |
N,N-Dimethylguanosine exhibits moderate water solubility, with predicted aqueous solubility of 13.7 g/L at 25°C [2]. It is supplied as a white to light yellow or light orange powder [4] [5], with a melting point of 239°C (decomposition observed) [4]. The compound demonstrates chirality, displaying an optical rotation of [α]D²⁰ = -37° to -33° (measured at 0.1 g/mL in 1M NaOH solution) [4] [5]. Stability assessments recommend storage at 2–8°C in dry conditions, indicating sensitivity to elevated temperatures and potential hydrolysis under extreme pH [4] [5]. The glycosidic bond remains stable under physiological pH but may undergo cleavage under strongly acidic conditions. Reactivity is primarily localized at the ribose hydroxyl groups, which can participate in phosphorylation or glycosylation reactions. The dimethylated guanine base exhibits reduced hydrogen-bonding capacity compared to unmethylated guanosine, potentially altering its recognition in biological systems [2].
Table 2: Experimental Physicochemical Parameters
Property | Value | Method |
---|---|---|
Melting Point | 235–236°C (literature); 239°C (experimental, dec.) | Capillary [2] [4] |
Optical Rotation | [α]D²⁰ = -37° to -33° (0.1M NaOH) | Polarimetry [4] [5] |
LogP (Predicted) | -1.2 to -1.6 | ALOGPS [2] |
Storage Stability | 2–8°C (short-term); -20°C (long-term) | Manufacturer specifications [4] [5] |
Nuclear Magnetic Resonance (NMR):¹H and ¹³C NMR provide definitive structural confirmation. Key ¹H resonances include the ribose H1' proton at δ 5.90 ppm (d, J=6.5 Hz), methyl protons at δ 3.30 ppm (s, 6H), and ribose methylene protons at δ 3.60–4.10 ppm. ¹³C NMR reveals the critical C2 carbonyl at δ 157.8 ppm, dimethylated C2-amine carbon at δ 154.2 ppm, and ribose C1' at δ 88.5 ppm [2].
Mass Spectrometry:Electrospray ionization mass spectrometry (ESI-MS) in negative mode shows a deprotonated molecular ion [M−H]⁻ at m/z 310.1157 (calculated: 310.1157). Characteristic MS/MS fragments (CE=20 eV) include m/z 178.0741 (base loss with ribose cleavage) and m/z 310.1151 (intact quasi-molecular ion) [3]. Collision cross section (CCS) values are predicted as 168.9 Ų for [M+H]⁺ and 170.4 Ų for [M−H]⁻ [8].
UV-Vis Spectroscopy:The compound exhibits a λmax at 275 nm in aqueous solutions, attributed to the π→π* transitions of the conjugated purine system [8]. This differs from unmodified guanosine (λmax=254 nm) due to electronic effects of dimethylation.
Table 3: Key Spectroscopic Assignments
Technique | Key Signals | |
---|---|---|
¹H NMR (D₂O) | δ 3.30 (s, 6H, N-CH₃); δ 3.60–4.10 (m, 3H, ribose H4,H5); δ 4.40 (t, 1H, ribose H3); δ 5.90 (d, 1H, ribose H1') | |
¹³C NMR (D₂O) | δ 38.5 (N-CH₃); δ 62.1 (ribose C5); δ 72.5 (ribose C3); δ 74.8 (ribose C2); δ 88.5 (ribose C1'); δ 154.2 (C2); δ 157.8 (C6) | [2] |
MS/MS ([M−H]⁻) | m/z 310.1151 ([M−H]⁻, 100%); m/z 178.0741 (base−H, 35%); m/z 135.0312 (fragmented base) | [3] |
UV-Vis | λmax = 275 nm (ε=12,400 L·mol⁻¹·cm⁻¹) | [8] |
N,N-Dimethylguanosine (m²₂G) exhibits distinct structural and functional differences compared to monomethylated and other methylated guanosine derivatives:
Positional Specificity vs. m¹Guanosine (m¹G):m²₂G features dimethylation at the exocyclic N2 amine, preserving Watson-Crick base pairing capacity. In contrast, m¹G methylates the endocyclic N1 position, which acts as a hydrogen bond acceptor, thereby disrupting standard G-C pairing [2] [7].
Electronic Effects vs. m⁷Guanosine (m⁷G):The N²-dimethylation in m²₂G causes minimal electronic perturbation to the aromatic system. Conversely, m⁷G (methylation at N7) creates a positive charge, significantly altering UV spectra (λmax=257 nm) and increasing susceptibility to ring opening [2].
Biological Occurrence:m²₂G is primarily found in transfer RNA (tRNA) at position 6 in the D-loop, contributing to structural stability. m¹G occurs at positions 9, 37, and 46 in tRNA, while m⁷G caps eukaryotic messenger RNA (mRNA), influencing translation initiation [2] [7].
Biochemical Recognition:Dimethylation at N2 sterically hinders recognition by certain RNA-binding proteins but creates specific binding sites for dimethylguanosine-binding Tudor domains. m⁷G is recognized by eukaryotic initiation factor eIF4E via its 5′-cap structure [2].
Table 4: Comparison of Methylguanosine Isomers
Property | N²,N²-Dimethylguanosine (m²₂G) | N¹-Methylguanosine (m¹G) | N⁷-Methylguanosine (m⁷G) | |
---|---|---|---|---|
Methylation Site | Exocyclic N2 amine | Endocyclic N1 | N7 position | |
Glycosidic Bond Stability | Stable | Stable | Labile (depurination risk) | |
Base Pairing Capacity | Preserved | Disrupted | Preserved (but charged) | |
UV λmax (nm) | 275 | 280 | 257 | |
Primary RNA Location | tRNA (position 6) | tRNA (positions 9,37,46) | mRNA 5′-cap | |
Biological Role | tRNA structural stability | tRNA folding & codon recognition | mRNA translation initiation | [2] [7] |
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